Cas no 444799-08-0 (3-(2-iodoacetyl)-1,3-oxazolidin-2-one)

3-(2-iodoacetyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-iodoacetyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone, 3-(2-iodoacetyl)-
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- Inchi: 1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2
- InChI Key: NMIHIMFJGQBLOW-UHFFFAOYSA-N
- SMILES: O1CCN(C(CI)=O)C1=O
3-(2-iodoacetyl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293301-1g |
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 1g |
¥16632 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293301-250mg |
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 250mg |
¥8957 | 2023-03-11 | |
Enamine | EN300-112030-10.0g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 10g |
$3315.0 | 2023-06-09 | |
Enamine | EN300-112030-1g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-112030-5g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 5g |
$2235.0 | 2023-10-27 | |
1PlusChem | 1P01A1K9-100mg |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 100mg |
$382.00 | 2024-05-02 | |
1PlusChem | 1P01A1K9-2.5g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 2.5g |
$1927.00 | 2023-12-17 | |
1PlusChem | 1P01A1K9-5g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 5g |
$2825.00 | 2023-12-17 | |
1PlusChem | 1P01A1K9-250mg |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 250mg |
$536.00 | 2024-05-02 | |
1PlusChem | 1P01A1K9-10g |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
444799-08-0 | 95% | 10g |
$4160.00 | 2023-12-17 |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 3-(2-iodoacetyl)-1,3-oxazolidin-2-one
Research Brief on 3-(2-iodoacetyl)-1,3-oxazolidin-2-one (CAS: 444799-08-0) in Chemical Biology and Pharmaceutical Applications
3-(2-iodoacetyl)-1,3-oxazolidin-2-one (CAS: 444799-08-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its reactive iodoacetyl group and oxazolidinone scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules and targeted therapeutics. Recent studies have explored its applications in protein modification, drug conjugation, and as a building block for novel pharmacophores.
One of the key areas of research involving 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is its role in site-specific protein labeling. The iodoacetyl group readily reacts with thiol groups in cysteine residues, enabling precise modifications of proteins for diagnostic and therapeutic purposes. A 2023 study published in Bioconjugate Chemistry demonstrated its efficacy in creating stable antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The study highlighted the compound's ability to maintain antibody integrity while ensuring efficient drug payload delivery.
In addition to its applications in bioconjugation, 3-(2-iodoacetyl)-1,3-oxazolidin-2-one has been investigated as a precursor in the synthesis of small molecule inhibitors. Researchers have utilized its oxazolidinone core to develop compounds targeting enzymes such as proteases and kinases. A recent Journal of Medicinal Chemistry publication (2024) reported the synthesis of a series of kinase inhibitors using this compound, showcasing its potential in oncology drug discovery. The study emphasized the compound's role in enhancing binding affinity and selectivity.
Another promising avenue of research involves the use of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one in chemical proteomics. Its reactive iodoacetyl group allows for the selective labeling of cysteine-containing peptides, facilitating the identification and quantification of protein targets in complex biological samples. A 2023 Nature Chemical Biology study employed this strategy to map protein interaction networks in cancer cells, providing insights into novel therapeutic targets.
Despite its utility, challenges remain in optimizing the stability and reactivity of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one for broader applications. Recent advancements in formulation science have addressed some of these issues, with studies focusing on stabilizing the compound in aqueous solutions and improving its shelf-life. A 2024 ACS Chemical Biology article proposed the use of cryoprotectants and lyophilization techniques to enhance its stability for long-term storage.
Looking ahead, the continued exploration of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is expected to yield new breakthroughs in drug development and chemical biology. Its unique combination of reactivity and structural features positions it as a valuable tool for researchers aiming to design next-generation therapeutics and probes. Future studies may focus on expanding its applications in targeted drug delivery and precision medicine, further solidifying its role in the pharmaceutical industry.
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